molecular formula C9H7FN2 B1441598 6-Fluoroisoquinolin-3-amine CAS No. 1260760-86-8

6-Fluoroisoquinolin-3-amine

Cat. No.: B1441598
CAS No.: 1260760-86-8
M. Wt: 162.16 g/mol
InChI Key: DERFSIJZZZJFQQ-UHFFFAOYSA-N
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Description

6-Fluoroisoquinolin-3-amine is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 6th position and an amine group at the 3rd position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . Another method includes the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . These reactions typically require specific conditions such as high temperatures or the presence of catalysts to proceed efficiently.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroisoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, quinolines, and amine derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to various biological effects. For instance, it can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Uniqueness: 6-Fluoroisoquinolin-3-amine is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

6-fluoroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERFSIJZZZJFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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